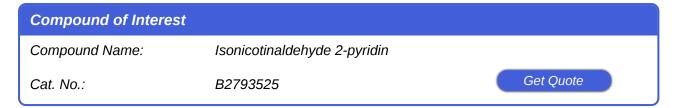


Crystal Structure of Pyridine-4-Carboxaldehyde Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of various pyridine-4-carboxaldehyde derivatives, compounds of significant interest in medicinal chemistry and drug development. The guide details the crystallographic parameters of several derivatives, offers in-depth experimental protocols for their synthesis and crystallization, and explores their interactions with key biological targets through signaling pathway diagrams.

Introduction

Pyridine-4-carboxaldehyde and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their ability to form Schiff bases, hydrazones, semicarbazones, and other derivatives makes them valuable scaffolds in the design of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drugs. This guide focuses on the structural characterization of these derivatives and their relevance as inhibitors of key signaling pathways implicated in diseases such as cancer and HIV.

Crystal Structure Data of Pyridine-4-Carboxaldehyde Derivatives







The following tables summarize the crystallographic data for a selection of pyridine-4-carboxaldehyde derivatives, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for Pyridine-4-Carboxaldehyde Semicarbazone and Thiosemicarbazone Derivatives



Com pou nd Nam e	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Z	Ref.
Pyrid ine- 4- carb alde hyde semi carb azon e	C7H1 3CIN 4O3	Tricli nic	P-1	-	-	-	-	-	-	-	[1][2] [3]
Pyrid ine- 4- carb alde hyde 4- phen ylse mica rbaz one	C13H 12N4 O	Mon oclini c	P2/c	9.27 94(6)	10.3 384(8)	12.8 244(8)	90	100. 744(6)	90	4	
Pyrid ine- 2- carb alde hyde thios emic arba	C7H8 N4S	Orth orho mbic	Pna2	20.7 25(2)	4.78 57(6)	17.3 93(2)	90	90	90	8	[4][5]







zone

*

*Note: Data for the 2-isomer is included for comparative purposes.

Table 2: Crystallographic Data for Pyridine-4-Carboxaldehyde Hydrazone Derivatives



Com pou nd Nam e	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Z	Ref.
(E)-4 -(2- (pyri din- 4- ylmet hyle ne)h ydra zine- 1- carb onyl) pyrid in-1- ium- 2- olate dihy drate	C12H 14N4 O4	Tricli nic	P1	6.79 127(19)	10.0 328(3)	10.0 542(2)	90.0 27(2)	97.1 24(2)	101. 983(3)	2	[6][7]
(E)- N'- (4- chlor o-3- nitro benz ylide ne)a ceto hydr	C9H8 CIN₃ O₃	Mon oclini c	P21/ c		-					-	[8][9]



azid e*

*Note: A related hydrazone derivative included for structural comparison.

Experimental Protocols

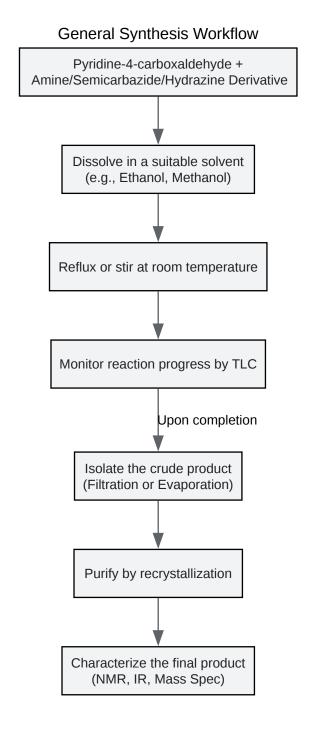
This section provides detailed methodologies for the synthesis and crystallization of pyridine-4-carboxaldehyde derivatives, essential for obtaining high-quality single crystals suitable for X-ray diffraction studies.

General Synthesis of Pyridine-4-Carboxaldehyde Derivatives

The synthesis of Schiff bases, semicarbazones, and hydrazones from pyridine-4-carboxaldehyde generally involves a condensation reaction with a primary amine, semicarbazide (or thiosemicarbazide), or hydrazine derivative, respectively.

Workflow for Synthesis of Pyridine-4-Carboxaldehyde Derivatives





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Caption: General workflow for the synthesis of pyridine-4-carboxaldehyde derivatives.

Detailed Protocol for the Synthesis of Pyridine-4-carbaldehyde Semicarbazone:[1][2][3]

 Dissolve semicarbazide hydrochloride (10 mmol, 1.1 g) in 40 mL of ethanol in a roundbottom flask.



- Heat the mixture to 75 °C and reflux for 2 hours until the solid is completely dissolved.
- In a separate flask, dissolve pyridine-4-carbaldehyde (10 mmol, 1 mL) in 10 mL of ethanol.
- Add the pyridine-4-carbaldehyde solution dropwise to the refluxing semicarbazide solution.
- Continue refluxing the mixture on a water bath for 6 hours at 75 °C, during which a
 precipitate will form.
- After cooling the solution to room temperature, collect the precipitate by filtration.
- Wash the collected solid with ethanol and air-dry.

Single Crystal Growth Techniques

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. The slow evaporation and vapor diffusion methods are commonly employed for organic compounds.

3.2.1. Slow Evaporation Method[10]

This technique is suitable for compounds that are stable at room temperature.

- Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture where the compound has moderate solubility).
- Filter the solution to remove any particulate matter.
- Transfer the clear solution to a clean crystallization vessel (e.g., a small vial or test tube).
- Cover the vessel in a way that allows for slow evaporation of the solvent. This can be achieved by using a cap with a small hole or by covering the opening with parafilm and piercing it with a needle.[10]
- Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.



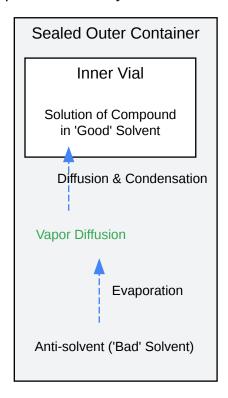
3.2.2. Vapor Diffusion Method[11][12][13][14]

This method is particularly useful when only small amounts of the compound are available.

- Dissolve the compound in a small amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.
- Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
- Add a larger volume of a "bad" or "anti-solvent" (a solvent in which the compound is poorly soluble and which is more volatile than the "good" solvent) to the outer container, ensuring the level is below the top of the inner vial.
- Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting crystallization.

Experimental Setup for Vapor Diffusion

Vapor Diffusion Crystallization Setup





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Caption: Schematic of a vapor diffusion setup for crystal growth.

Role in Drug Development: Targeting Signaling Pathways

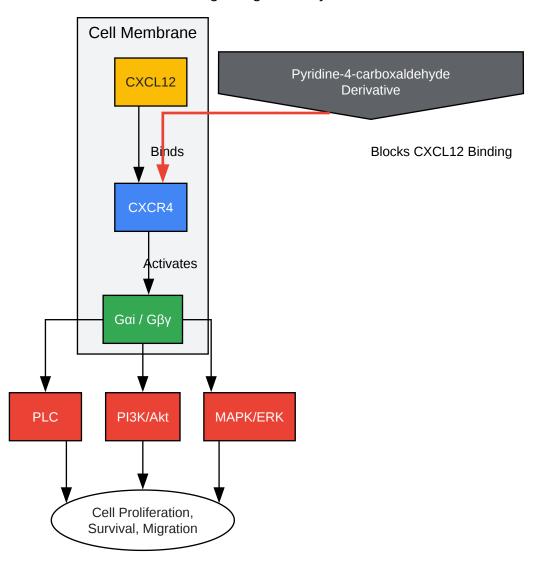
Pyridine-4-carboxaldehyde derivatives have emerged as promising inhibitors of key signaling pathways involved in various diseases, notably cancer and HIV. Their mechanism of action often involves binding to and modulating the activity of critical proteins within these pathways.

Inhibition of CXCR4 Signaling

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, upon binding its ligand CXCL12, activates several downstream signaling cascades involved in cell proliferation, survival, and migration.[15][16][17][18] Dysregulation of the CXCL12/CXCR4 axis is implicated in cancer metastasis and HIV entry into host cells.[15][16][17][18] Small molecule antagonists, including pyridine-based compounds, can block this signaling.[15][16]

CXCR4 Signaling Pathway and Inhibition





CXCR4 Signaling Pathway Inhibition

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Caption: Inhibition of the CXCR4 signaling pathway by a pyridine-4-carboxaldehyde derivative.

The molecular mechanism of inhibition often involves the antagonist binding to the orthosteric site of CXCR4, thereby preventing the binding of the natural ligand CXCL12.[15][16] This blockage abrogates the downstream signaling cascades, leading to the inhibition of cancer cell migration and proliferation.

Inhibition of SHP2 Signaling







Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[19] SHP2 is a key regulator of cell growth and differentiation, and its aberrant activation is associated with various cancers. Pyridine derivatives have been identified as potent allosteric inhibitors of SHP2.[19][20]

SHP2 Signaling Pathway and Allosteric Inhibition



Pyridine-based Allosteric Inhibitor Binds to allosteric site, stabilizes inactive conformation SHP2 Activation SHP2 (Inactive) Conformational **C**hange Receptor Tyrosine Kinase (RTK) SHP2 (Active) Dephosphorylates and activates Grb2/SOS **RAS** RAF-MEK-ERK Pathway Cell Proliferation

SHP2 Signaling and Allosteric Inhibition

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Caption: Allosteric inhibition of the SHP2 signaling pathway by a pyridine-based inhibitor.



These inhibitors bind to an allosteric pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents the phosphatase from becoming activated and participating in the dephosphorylation events that are necessary for the activation of downstream signaling pathways like the RAS-MAPK cascade.[21][22] The result is the suppression of cancer cell proliferation.

Conclusion

The pyridine-4-carboxaldehyde scaffold is a versatile platform for the development of novel therapeutic agents. This guide has provided a detailed look into the crystal structures of several of its derivatives, offering valuable data for computational modeling and SAR studies. The outlined experimental protocols for synthesis and single-crystal growth serve as a practical resource for researchers in the field. Furthermore, the visualization of the inhibitory mechanisms on the CXCR4 and SHP2 signaling pathways highlights the therapeutic potential of these compounds and provides a clear rationale for their continued investigation in drug discovery and development. The ability to rationally design and synthesize novel derivatives based on a solid understanding of their three-dimensional structure and biological interactions will be instrumental in advancing these promising compounds toward clinical applications.

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